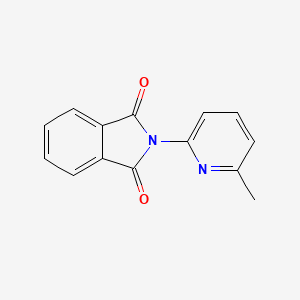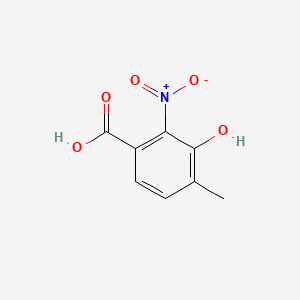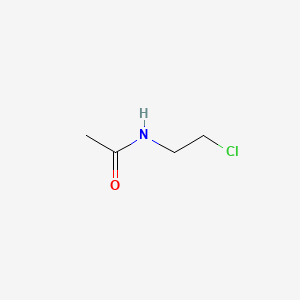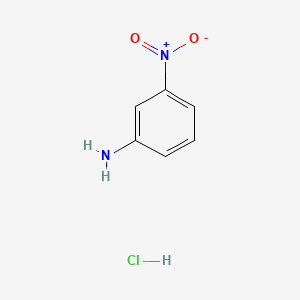
6-Methyl-2-(phthalimido)pyridine
Descripción general
Descripción
6-Methyl-2-(phthalimido)pyridine (6MPP) is an organic compound that has been used in a variety of scientific research applications. It is an aromatic heterocyclic compound containing both a pyridine ring and a phthalimide moiety. 6MPP is a colorless solid that is soluble in polar solvents such as ethanol and dimethyl sulfoxide. It has a molecular weight of 203.22 g/mol and is widely available commercially.
Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif is found in many bioactive molecules, which are explored for their therapeutic potential. The presence of both pyridine and phthalimide groups makes it a versatile precursor for the synthesis of compounds with potential antipsychotic and neuroprotective effects .
Organic Synthesis
As a building block in organic synthesis, 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione is utilized to construct complex organic molecules. Its reactivity allows for various transformations, making it a valuable compound in synthetic chemistry .
Biological Activity Studies
The biological activities of derivatives of this compound are of significant interest. Studies focus on understanding the structure-activity relationships to unlock the potential of these derivatives as therapeutic agents .
Sustainable Chemistry
Research is also directed towards developing environmentally friendly synthetic approaches for 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione and its derivatives. This includes exploring solventless conditions and green chemistry principles to minimize the environmental impact of chemical synthesis .
Mecanismo De Acción
Target of Action
The primary targets of 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione are dopamine receptors, specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, regulating a variety of functions including mood, reward, and motor control.
Mode of Action
2-(6-methylpyridin-2-yl)isoindoline-1,3-dione interacts with its targets, the dopamine receptors, by binding to them. This binding can modulate the activity of these receptors, leading to changes in the signaling pathways they control .
Biochemical Pathways
Upon interaction with the dopamine receptors, 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione affects several biochemical pathways. These include pathways involved in mood regulation and motor control, among others . The downstream effects of these pathway alterations can lead to changes in physiological and psychological states.
Pharmacokinetics
It is expected that these properties would significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione’s action include changes in cell signaling and function due to its interaction with dopamine receptors . These changes can lead to alterations in mood and motor control, among other effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione. For instance, factors such as pH and temperature can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other molecules can influence the compound’s efficacy by competing for the same targets or by modulating the same pathways .
Propiedades
IUPAC Name |
2-(6-methylpyridin-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-9-5-4-8-12(15-9)16-13(17)10-6-2-3-7-11(10)14(16)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNKFWRAPXKASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351141 | |
| Record name | 6-Methyl-2-(phthalimido)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670975 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Methyl-2-(phthalimido)pyridine | |
CAS RN |
36932-61-3 | |
| Record name | 6-Methyl-2-(phthalimido)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)











![Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/no-structure.png)
